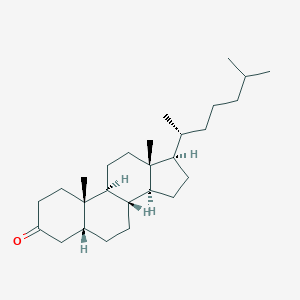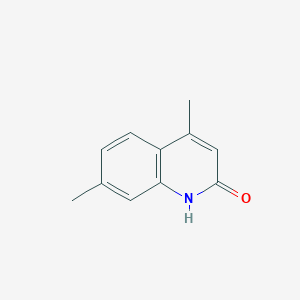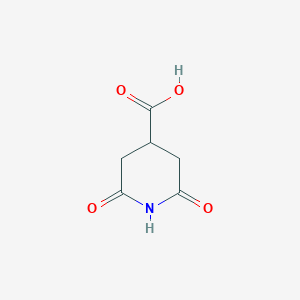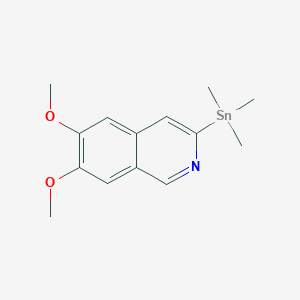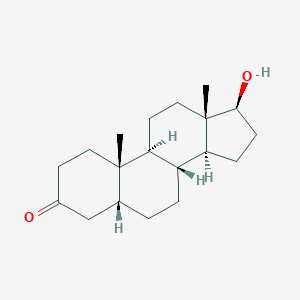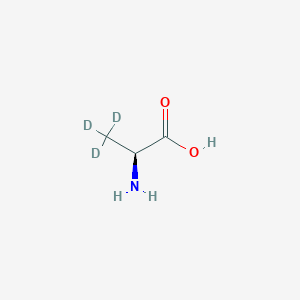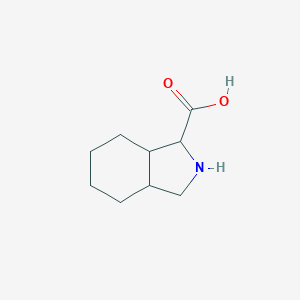
octahydro-1H-isoindole-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Octahydro-1H-isoindole-1-carboxylic acid, also known as proline, is a non-essential amino acid that is widely distributed in nature. It is an important building block for proteins and is involved in various physiological processes. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of proline in scientific research.
作用機序
The mechanism of action of octahydro-1H-isoindole-1-carboxylic acid is complex and multifaceted. It is involved in various physiological processes, including protein synthesis, collagen synthesis, and neurotransmitter synthesis. Proline has also been shown to modulate the activity of various enzymes, including prolyl hydroxylases, which are involved in the regulation of hypoxia-inducible factor (HIF) activity. HIF is a transcription factor that plays a key role in the response to hypoxia, or low oxygen levels.
生化学的および生理学的効果
Proline has a number of biochemical and physiological effects. It is involved in the synthesis of collagen, which is important for the structure and function of connective tissue. Proline also plays a role in the synthesis of neurotransmitters, including dopamine and norepinephrine. In addition, octahydro-1H-isoindole-1-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation.
実験室実験の利点と制限
Proline has a number of advantages and limitations for use in lab experiments. One advantage is that it is a non-essential amino acid, which means that it is readily available and relatively inexpensive. Proline is also stable under a wide range of conditions, which makes it useful for a variety of experimental settings. However, one limitation of octahydro-1H-isoindole-1-carboxylic acid is that it can be difficult to work with due to its hydrophobic nature. In addition, octahydro-1H-isoindole-1-carboxylic acid can interfere with certain experimental techniques, such as NMR spectroscopy.
将来の方向性
There are a number of future directions for research on octahydro-1H-isoindole-1-carboxylic acid. One area of interest is the role of octahydro-1H-isoindole-1-carboxylic acid in the regulation of HIF activity. HIF is a key regulator of the cellular response to hypoxia, and octahydro-1H-isoindole-1-carboxylic acid has been shown to modulate HIF activity through its effects on prolyl hydroxylases. Another area of interest is the potential use of octahydro-1H-isoindole-1-carboxylic acid as a biomarker for various diseases, including cancer and cardiovascular disease. Finally, there is interest in the development of new synthetic methods for octahydro-1H-isoindole-1-carboxylic acid that are more efficient and environmentally friendly.
科学的研究の応用
Proline has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and immunomodulatory properties. Proline has also been investigated for its role in the synthesis of collagen, which is an important component of connective tissue. In addition, octahydro-1H-isoindole-1-carboxylic acid has been studied for its potential use as a biomarker for various diseases, including cancer and cardiovascular disease.
特性
CAS番号 |
118125-07-8 |
|---|---|
製品名 |
octahydro-1H-isoindole-1-carboxylic acid |
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12) |
InChIキー |
WSMBEQKQQASPPL-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CNC2C(=O)O |
正規SMILES |
C1CCC2C(C1)CNC2C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

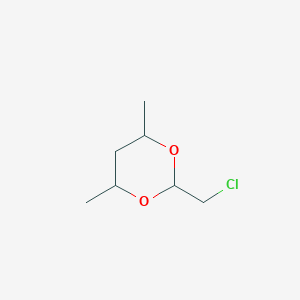
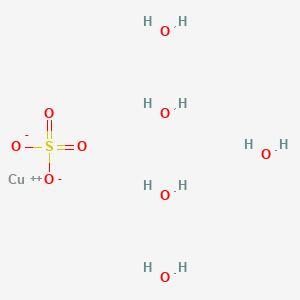
![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
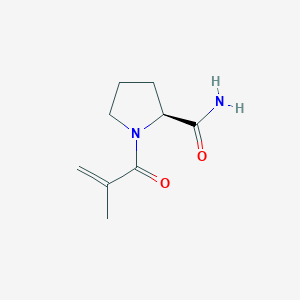
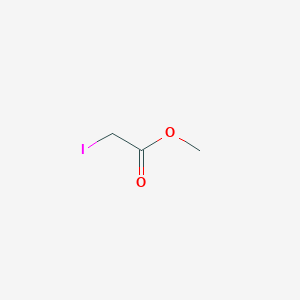
methanone](/img/structure/B52461.png)
